An In-depth Technical Guide to 4-Bromo-5-fluorobenzene-1,2-diamine
An In-depth Technical Guide to 4-Bromo-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-5-fluorobenzene-1,2-diamine, a key building block in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, safety and handling information, and established experimental protocols for its synthesis.
CAS Number: 153505-37-4[1][2][3][4][5]
Chemical and Physical Properties
4-Bromo-5-fluorobenzene-1,2-diamine is a substituted aromatic amine that serves as a versatile intermediate in organic synthesis. Its key properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₆BrFN₂[1][2][3] |
| Molecular Weight | 205.03 g/mol [2] |
| IUPAC Name | 4-bromo-5-fluoro-1,2-benzenediamine[1] |
| Synonyms | 4-Bromo-5-fluoro-o-phenylenediamine, 1-Bromo-4,5-diamino-2-fluorobenzene[4] |
| Appearance | Solid powder[4] |
| Purity | Typically ≥97%[2] |
| Solubility | DMSO: 125 mg/mL (requires ultrasonic and warming to 60°C)[4] |
| Boiling Point | 297.0 ± 35.0 °C (Predicted)[3] |
| Density | 1.792 ± 0.06 g/cm³ (Predicted)[3] |
| Flash Point | 133.4 ± 25.9 °C (Predicted)[3] |
| InChI Key | NDXWAQNAHFBGML-UHFFFAOYSA-N[1] |
Safety and Handling
Appropriate safety precautions must be observed when handling 4-bromo-5-fluorobenzene-1,2-diamine due to its potential hazards.
| Category | Information |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed.[1][6] H312: Harmful in contact with skin.[6] H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[1][6] H335: May cause respiratory irritation.[1][6] |
| Precautionary Statements | P261: Avoid breathing dust/fumes.[1][6] P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[6][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[8] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Gaseous hydrogen fluoride (HF).[8] |
Experimental Protocols
The synthesis of 4-bromo-5-fluorobenzene-1,2-diamine can be achieved through multiple routes. Below are detailed methodologies for common synthetic procedures.
Protocol 1: Synthesis from 5-Fluoro-2-nitroaniline
This two-step protocol involves the bromination of a nitroaniline precursor followed by the reduction of the nitro group.
Step 1: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline
-
To a flask, add 5-fluoro-2-nitroaniline (8.9 g, 57 mmol), N-Bromosuccinimide (NBS) (10 g, 56 mmol), and acetic acid (500 mL).[3]
-
Heat the reaction mixture to 110 °C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-bromo-5-fluoro-2-nitroaniline.
Step 2: Synthesis of 4-Bromo-5-fluorobenzene-1,2-diamine
-
Prepare a solution of 4-bromo-5-fluoro-2-nitroaniline (1.0 g, 4.3 mmol) in a mixture of Tetrahydrofuran (THF) (9.0 mL) and Ethanol (EtOH) (9.0 mL).[3]
-
To this solution, add Tin(II) chloride (SnCl₂) (3.82 g, 20.2 mmol).[3]
-
Heat the reaction mixture at reflux for 14 hours.[3]
-
After cooling to room temperature, concentrate the mixture in vacuo.[3]
-
Partition the residue between ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate (NaHCO₃) (200 mL).[3]
-
Filter the resulting slurry through a pad of Celite®, washing the cake with ethyl acetate.[3]
-
Separate the organic layer, wash sequentially with saturated NaHCO₃, water, and brine.[3]
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the final product.[3]
Caption: Synthesis workflow for 4-Bromo-5-fluorobenzene-1,2-diamine.
Applications in Drug Discovery
4-Bromo-5-fluorobenzene-1,2-diamine is a valuable precursor in the development of therapeutic agents, particularly in oncology. Its derivatives have been investigated as potent inhibitors of key signaling pathways implicated in cancer progression. For instance, it is a crucial intermediate for synthesizing compounds that target Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase often amplified in non-small cell lung cancer.[9]
The presence of amino groups allows for the construction of heterocyclic scaffolds, such as benzimidazoles and quinoxalines, which are common motifs in biologically active molecules. The bromo and fluoro substituents can modulate the compound's pharmacokinetic properties, including metabolic stability and cell permeability, and can also participate in crucial binding interactions with protein targets.
General Workflow for Biological Screening
The development of new drug candidates from 4-bromo-5-fluorobenzene-1,2-diamine derivatives typically follows a structured screening process to evaluate their therapeutic potential.
Caption: General workflow for drug discovery using the target compound.
References
- 1. 4-Bromo-5-fluorobenzene-1,2-diamine | 153505-37-4 [sigmaaldrich.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. echemi.com [echemi.com]
- 4. 4-Bromo-5-fluorobenzene-1,2-diamine|CAS:153505-37-4|Tachizaki Biomedical [chemlab-tachizaki.com]
- 5. 153505-37-4|4-Bromo-5-fluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
